N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(2-Chlorophenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide with 2-chlorobenzaldehyde. This compound features a hydrazone linkage (C=N) and a furan ring, which contribute to its ability to form coordination complexes with transition metals.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
VMXNPJWOQGVIJM-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CO2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete formation of the Schiff base. The product is then purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the chloro group.
Condensation: It can undergo condensation reactions with various amines or hydrazines to form new Schiff bases or hydrazones.
Scientific Research Applications
Antimicrobial Activity
N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide has demonstrated broad-spectrum antimicrobial properties. Research indicates that derivatives of hydrazides exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Antibacterial Efficacy : Studies have shown that compounds similar to this compound exhibit minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound has also been tested against various fungi, showing promising results against species like Candida albicans .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, making it a candidate for further development in treating inflammatory diseases .
Anticancer Activity
Research into the anticancer properties of this compound reveals its ability to induce apoptosis in cancer cells. The mechanisms include:
- Induction of Apoptosis : The compound promotes cell death in various cancer cell lines by modulating apoptotic pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, specifically in the S-phase, inhibiting cancer cell proliferation .
Case Studies
Several studies have documented the synthesis and biological evaluation of this compound derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their antibacterial activities against multiple bacterial strains. The most effective derivative showed MIC values significantly lower than those of conventional antibiotics .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of hydrazide derivatives have indicated that modifications at specific positions on the phenyl ring can enhance antibacterial potency, suggesting a pathway for optimizing the efficacy of this compound .
Data Summary
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide involves its ability to form complexes with metal ions, which can then interact with biological molecules. For example, its antimicrobial activity is believed to result from its ability to chelate metal ions, disrupting the metal homeostasis in microbial cells and leading to cell death . In cancer cells, the compound may induce apoptosis by interacting with cellular proteins and disrupting key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]furan-2-carbohydrazide (L1) :
- Structural Differences : Replaces the 2-chlorophenyl group with a 3-hydroxy-4-methoxyphenyl moiety.
- Impact : The hydroxy and methoxy groups enhance metal-chelation capabilities, forming stable Co(II) and Cd(II) complexes with distinct antibacterial properties (e.g., Staphylococcus aureus inhibition at 25 µg/mL) .
- Synthesis : Similar to the base compound but uses iso-vanillin (3-hydroxy-4-methoxybenzaldehyde) as the aldehyde precursor .
- N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]-2-methyl-3-furohydrazide: Structural Differences: Features a 2-methyl-3-furohydrazide core and a 2-chloro-6-fluorophenyl group. The molecular mass (280.68 g/mol) is higher than the base compound, which may influence pharmacokinetics .
Heterocyclic Replacements
N'-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) :
- Structural Differences : Substitutes furan with thiophene.
- Impact : Thiophene’s larger atomic radius and polarizable sulfur atom enhance π-conjugation, affecting electronic properties and metal-binding behavior. Cd(II) complexes of L2 exhibit lower antibacterial activity compared to L1, highlighting the role of heterocycle choice .
N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide :
- Structural Differences : Uses a furan-2-yl group instead of 2-chlorophenyl.
- Impact : The symmetrical furan-furan structure results in a planar conformation (dihedral angle: 14.7°) and strong intermolecular hydrogen bonding, as shown by X-ray crystallography. This may enhance crystallinity and thermal stability .
Functional Group Modifications
N′-[(E)-(4-Nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide :
- Structural Differences : Incorporates a nitro group and dihydroxybenzene.
- Impact : The nitro group increases redox activity, leading to moderate zebrafish embryo toxicity (LC₅₀ = 370 µM). In contrast, the 2-chlorophenyl analog (LC₅₀ = 56.56 µM) shows higher toxicity, suggesting halogen position and electronegativity critically influence bioactivity .
- (E)-N′-(4-Isopropylbenzylidene)furan-2-carbohydrazide: Structural Differences: Substitutes 2-chlorophenyl with a hydrophobic 4-isopropylbenzylidene group. Impact: The isopropyl group enhances nonlinear optical (NLO) properties, with a first-order hyperpolarizability (β) 58 times that of urea, making it suitable for photonic applications .
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Antibacterial Activity : Schiff bases with electron-donating groups (e.g., methoxy in L1) show enhanced metal complex stability and antimicrobial efficacy compared to electron-withdrawing substituents .
- Toxicity Trends : Halogen position significantly impacts toxicity; 2-chlorophenyl derivatives exhibit higher embryotoxicity than para-substituted analogs .
- Material Science Applications : Hydrophobic substituents (e.g., isopropyl) improve NLO properties, whereas symmetrical structures (e.g., furan-furan) enhance crystallinity .
Biological Activity
N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide is a synthetic compound that has gained attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a furan ring and a carbohydrazide moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 236.65 g/mol. The structural characteristics are crucial for understanding its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study evaluated the minimum inhibitory concentration (MIC) of the compound against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.020 |
| Bacillus subtilis | 0.025 |
| Pseudomonas aeruginosa | 0.030 |
These results suggest that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms.
The anticancer activity is hypothesized to be mediated by the compound's ability to induce apoptosis in cancer cells and disrupt cell cycle progression. This was demonstrated in vitro using human cancer cell lines, where the compound reduced cell viability significantly.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These findings indicate a promising role for this compound in cancer therapy .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to key metabolic pathways. It is believed to interact with specific enzymes, potentially altering their activity.
Enzymatic Activity Studies
Research has shown that this compound can inhibit enzymes involved in critical biochemical processes. For example:
- Inhibition of Aldose Reductase : The compound showed an IC50 value of 12 µM, indicating moderate inhibition.
- Inhibition of Acetylcholinesterase : An IC50 value of 18 µM was observed, suggesting potential utility in treating neurodegenerative diseases.
These results highlight the compound's versatility as a pharmacological agent .
Q & A
Basic Question: What are the standard protocols for synthesizing N'-[(E)-(2-chlorophenyl)methylidene]furan-2-carbohydrazide, and how is purity confirmed?
Answer:
The compound is typically synthesized via condensation of 2-chlorobenzaldehyde with furan-2-carbohydrazide in refluxing ethanol (20 mL) for 2 hours, yielding ~90% after recrystallization . Purity is confirmed using Nuclear Magnetic Resonance (NMR) to verify hydrogen environments and Mass Spectrometry (MS) for molecular weight validation. For structural confirmation, X-ray crystallography is employed to resolve bond lengths and angles (e.g., disordered furan rings observed in analogs like (E)-N′-(2-fluorobenzylidene)furan-2-carbohydrazide) .
Advanced Question: How can reaction mechanisms (e.g., Schiff base formation) be optimized for higher yield or selectivity?
Answer:
Mechanistic optimization involves:
- Catalyst screening : Acidic or basic catalysts (e.g., acetic acid) can accelerate imine bond formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
- Temperature control : Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis could reduce reaction time .
Monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures reaction completion and minimizes side products like bis-hydrazones .
Basic Question: What crystallographic data are available for this compound, and how do structural features influence reactivity?
Answer:
Crystal structures of analogs (e.g., (E)-N′-(2-hydroxybenzylidene)furan-2-carbohydrazide) reveal:
- Planarity : The hydrazone moiety (C=N–N–C=O) is nearly planar, facilitating π-π stacking in solid-state .
- Disorder : Furan rings may exhibit positional disorder (occupancy ratios 0.6:0.4), impacting diffraction analysis .
- Hydrogen bonding : Intermolecular N–H⋯O bonds stabilize crystal packing, which can influence solubility and melting points .
Advanced Question: How can researchers resolve contradictions in biological activity data across similar carbohydrazide derivatives?
Answer:
Contradictions often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) vs. electron-donating groups (e.g., -OCH₃) alter electronic profiles and bioactivity .
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial tests) and use control compounds like ciprofloxacin .
- Structural analogs : Compare with N'-[(E)-(2-bromophenyl)methylidene] analogs to isolate halogen-specific effects .
Advanced Question: What computational methods are suitable for predicting the compound’s electronic properties or binding modes?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., hydrazone group) .
- Molecular docking : Screen against targets like Mycobacterium tuberculosis enoyl-ACP reductase using AutoDock Vina, referencing crystallographic data for validation .
- MD simulations : Assess stability in biological membranes using GROMACS, guided by logP values from HPLC retention times .
Basic Question: How should researchers handle stability issues during storage or experimental use?
Answer:
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the hydrazone bond.
- Degradation monitoring : Use HPLC-MS to detect hydrolysis products (e.g., free hydrazide) under varying pH/temperature .
- Light sensitivity : Shield from UV light to avoid E/Z isomerization of the imine bond .
Advanced Question: What strategies mitigate hazards associated with intermediates like 2-chlorobenzaldehyde?
Answer:
- Substitution : Replace 2-chlorobenzaldehyde with less toxic aldehydes (e.g., 4-chloro derivatives) if reactivity permits .
- Engineering controls : Use fume hoods and closed-loop reactors to minimize inhalation/contact risks.
- Waste treatment : Neutralize aldehyde residues with sodium bisulfite before disposal .
Advanced Question: How can structure-activity relationships (SAR) guide the design of more potent analogs?
Answer:
Key SAR insights:
- Halogen position : 2-chloro substitution (meta) vs. 4-chloro (para) enhances steric hindrance, affecting target binding .
- Heterocycle variation : Replace furan with thiophene to modulate lipophilicity (e.g., N′-[(E)-(2-chlorophenyl)methylidene]thiophene-2-carbohydrazide) .
- Hydrazone modification : Introduce methyl groups to the hydrazide nitrogen to improve metabolic stability .
Interdisciplinary Question: How is this compound applied in materials science or pharmacology beyond antimicrobial studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
